tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate: is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is known for its stability and unique chemical structure, making it a valuable building block in various chemical syntheses.
Preparation Methods
The synthesis of tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with 4-aminophenol under specific conditions . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents like DMF and THF. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound includes the development of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific amino and phenoxy groups, which provide distinct reactivity and potential for diverse applications.
Properties
CAS No. |
643087-88-1 |
---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.3 |
Purity |
95 |
Origin of Product |
United States |
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